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molecular formula C7H3Cl5 B076638 3,4-Dichlorobenzotrichloride CAS No. 13014-24-9

3,4-Dichlorobenzotrichloride

Cat. No. B076638
M. Wt: 264.4 g/mol
InChI Key: ATYLRBXENHNROH-UHFFFAOYSA-N
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Patent
US04769503

Procedure details

In this apparatus, a mixture of 1,725 g (7.5 moles) of 4-chlorobenzotrichloride and 12 g (0.075 mole) of FeCl3 was heated to 70° C. and circulated. The introduction of 585 g (8.25 moles) of chlorine gas was then started. (chlorine gas was fed in at a rate such that no chlorine was detectable in the exit gas.) The reaction was complete after 5 hours. 2 liters of dilute hydrochloric acid were added to the reaction mixture and the organic phase was separated off, washed twice with 2 liters of water and dried over CaCl2. Subsequent fractional distillation gave 1,824 g of 3,4-dichlorobenzotrichloride (92% of theory) (98% purity according to a gas chromatogram), of boiling point 138°-140° C. at 12 mbar.
Quantity
7.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
585 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])([Cl:10])[Cl:9])=[CH:4][CH:3]=1.[Cl:12]Cl>Cl>[Cl:12][C:7]1[CH:6]=[C:5]([C:8]([Cl:9])([Cl:10])[Cl:11])[CH:4]=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
7.5 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
FeCl3
Quantity
12 g
Type
reactant
Smiles
Step Two
Name
Quantity
585 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
WASH
Type
WASH
Details
washed twice with 2 liters of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over CaCl2
DISTILLATION
Type
DISTILLATION
Details
Subsequent fractional distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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